molecular formula C13H13ClN2O3 B1389469 3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride CAS No. 1185299-90-4

3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B1389469
CAS No.: 1185299-90-4
M. Wt: 280.7 g/mol
InChI Key: RBAGDVPAPGWYFN-UHFFFAOYSA-N
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Description

3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride is a synthetic bicyclic heteroaromatic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular architecture, featuring a fused isoxazole and 4,5,6,7-tetrahydro pyridine ring system, is structurally analogous to classic GABA (γ-aminobutyric acid) mimetics such as THIP (Gaboxadol) and THPO . This structural relationship suggests its potential utility as a tool compound for investigating the GABAergic system. Researchers may employ it in studies aimed at modulating GABA A receptor subtypes or exploring the function of GABA transporters. The benzodioxole moiety may further contribute to its pharmacodynamic and pharmacokinetic profile, potentially influencing receptor affinity and blood-brain barrier penetration, as observed in related chemical series . This compound is provided exclusively for use in biochemical and pharmacological in vitro assays, target identification, and structure-activity relationship (SAR) studies to advance the development of novel neuroactive therapeutics.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3.ClH/c1-2-11-12(17-7-16-11)5-8(1)13-9-6-14-4-3-10(9)18-15-13;/h1-2,5,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAGDVPAPGWYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoxazolo[4,5-c]pyridine Core

The isoxazolo[4,5-c]pyridine ring system is commonly synthesized through cyclization involving an isoxazole precursor and a suitable pyridine derivative. This often includes:

  • Cyclization Reaction: A precursor containing an oxime or hydroxylamine functionality reacts with an activated pyridine derivative under controlled temperature and inert atmosphere conditions.
  • Catalysts and Reagents: Use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to promote cyclization.
  • Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or ethanol are preferred for good solubility and reaction control.
  • Temperature: Moderate heating (room temperature to 80°C) is employed to facilitate ring closure without decomposition.

Incorporation of the Benzodioxol-5-yl Substituent

The benzodioxole moiety is introduced either by:

  • Starting with commercially available benzo[d]dioxol-5-yl-substituted intermediates.
  • Performing substitution reactions using benzo[d]dioxole-containing reagents such as benzo[d]dioxol-5-yl bromide or benzo[d]dioxol-5-yl ketones.

Conversion to Hydrochloride Salt

The free base of the synthesized compound is converted to the hydrochloride salt by:

  • Treatment with hydrochloric acid (HCl) in an organic solvent or aqueous medium.
  • Controlled addition to avoid over-acidification.
  • Isolation by filtration or crystallization to obtain the pure hydrochloride form.

Detailed Reaction Procedure Example

Step Reagents & Conditions Description Yield (%)
1. Preparation of benzo[d]dioxol-5-yl intermediate Benzo[d]dioxol-5-yl bromide, NaH, THF, room temp, 1 h Formation of benzo[d]dioxol-5-yl-substituted intermediate ~17%
2. Cyclization to form isoxazolo-pyridine core Intermediate, hydroxylamine derivative, ethanol, 66-80°C, 24 h, inert atmosphere Ring closure to form tetrahydro-isoxazolo[4,5-c]pyridine ~41%
3. Salt formation Free base, HCl in ethanol or ether, room temp Conversion to hydrochloride salt, isolation by crystallization Not specified

Note: Yields are approximate and vary depending on reaction scale and purification method.

Purification and Characterization

  • Purification: Silica gel column chromatography is the standard method, using solvent systems such as ethyl acetate/hexanes in varying ratios (e.g., 16% EtOAc/hexanes).
  • Drying Agents: MgSO4 or Na2SO4 used to dry organic extracts.
  • Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis confirm structure and purity.

Research Findings and Optimization Notes

  • Reaction Time and Temperature: Prolonged heating (up to 24 hours) at moderate temperatures improves cyclization yield.
  • Inert Atmosphere: Nitrogen or argon atmosphere prevents oxidation and side reactions.
  • Base Selection: Sodium hydride is effective for deprotonation and cyclization steps but requires careful handling due to reactivity.
  • Yield Improvement: Multi-step synthesis yields range from moderate (~17%) to good (~41%) depending on reaction conditions and purification efficiency.
  • Solvent Effects: Ethanol is preferred for cyclization due to its polarity and boiling point, facilitating reaction kinetics.

Summary Table of Preparation Method Parameters

Parameter Condition/Value Notes
Starting materials Benzo[d]dioxol-5-yl bromide, hydroxylamine derivatives Commercially available or synthesized
Base Sodium hydride (NaH) 1.5 equivalents typical
Solvent THF for substitution; ethanol for cyclization Solvent choice affects yield
Temperature Room temperature to 80°C Controlled heating for cyclization
Reaction time 10 min to 24 h Longer times improve cyclization
Atmosphere Nitrogen or inert gas Prevents oxidation
Purification Silica gel chromatography EtOAc/hexanes solvent system
Yield 17% to 41% Dependent on step and conditions

Chemical Reactions Analysis

Types of Reactions

3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[1,3]dioxole ring or the isoxazolo[4,5-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to:

    Induce Apoptosis: The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.

    Inhibit Enzymes: It may act as an inhibitor of enzymes involved in cell proliferation, thereby slowing down the growth of cancer cells.

    Disrupt Microtubule Dynamics: Similar to other anticancer agents, it may interfere with microtubule assembly, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine Hydrochloride

  • Molecular Formula : C₁₂H₁₂ClFN₂O
  • Molecular Weight : 254.69 g/mol (CAS: 1185294-15-8) .
  • Comparison: Replacing the benzo[1,3]dioxol-5-yl group with a 3-fluorophenyl substituent reduces molecular weight and alters lipophilicity.

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Hydrochloride

  • Molecular Formula : C₆H₉ClN₂O
  • Molecular Weight : 160.60 g/mol (CAS: 157327-53-2) .
  • Comparison : The absence of aromatic substituents simplifies the structure, likely reducing target specificity but improving synthetic accessibility.

Bioisosteric Replacements

Tetrahydroimidazo[4,5-c]pyridine Derivatives

  • Example : 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS: 879668-17-4; MW: 159.62 g/mol) .
  • Comparison : Replacing the isoxazole oxygen with an imidazole nitrogen creates a basic center, altering ionization state and solubility. These derivatives are explored as inhibitors of bacterial enzymes like Porphyromonas gingivalis glutaminyl cyclase .

Isoxazolo[4,5-c]azepine Derivatives

  • Example : 3-Alkoxy-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridines (U.S. Patent 4,608,378) .
  • These analogs exhibit potent cholinergic activity as acetylcholinesterase (AcCh) agonists .

Physicochemical and Pharmacokinetic Properties

Property Main Compound 3-Fluoro-phenyl Analog Imidazo Derivative
Molecular Weight 280.71 254.69 159.62
LogP (Predicted) ~2.1 ~1.8 ~0.5
Aqueous Solubility Low Moderate High
Bioavailability Moderate (CNS) Moderate Limited (polar)

The benzo[1,3]dioxol-5-yl group enhances lipophilicity, favoring blood-brain barrier penetration, while smaller substituents (e.g., fluorine) improve solubility but reduce CNS targeting .

Biological Activity

3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula: C15H16ClN3O3
  • Molecular Weight: 305.76 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from this structure have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHepG2 (liver cancer)2.38
Compound BHCT116 (colon cancer)1.54
Compound CMCF-7 (breast cancer)4.52

These compounds exhibited IC50 values lower than that of doxorubicin, a standard chemotherapy drug, indicating a promising alternative for cancer treatment.

The anticancer mechanisms include:

  • EGFR Inhibition: Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
  • Apoptosis Induction: Annexin V-FITC assays revealed that these compounds promote apoptosis in cancer cells.
  • Cell Cycle Arrest: Flow cytometry analysis indicated that these compounds can induce cell cycle arrest at the G1 phase.

Antidiabetic Potential

In addition to anticancer properties, benzodioxole derivatives have been investigated for their antidiabetic effects. One study evaluated the α-amylase inhibitory activity of synthesized compounds:

CompoundIC50 (µM)Effect on Normal CellsReference
Compound IIa0.85>150 µM (non-cytotoxic)
Compound IIc0.68>150 µM (non-cytotoxic)

These findings suggest that these compounds can effectively lower blood glucose levels without harming normal cells.

Case Study 1: Anticancer Efficacy

A novel derivative of the compound was tested against three cancer cell lines: HepG2, HCT116, and MCF-7. The study demonstrated that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways involving Bax and Bcl-2 proteins. The results indicate a strong potential for further development as an anticancer agent.

Case Study 2: Antidiabetic Effects

In vivo studies using a streptozotocin-induced diabetic mouse model showed that administration of compound IIc significantly reduced blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL over a treatment period. This suggests its potential as a therapeutic agent for managing diabetes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride

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